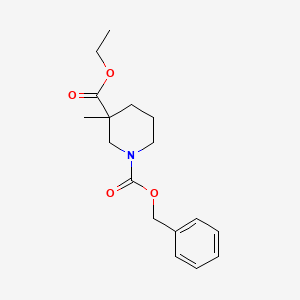

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

描述

属性

IUPAC Name |

1-O-benzyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWSFILDKQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704877 | |

| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664364-60-7 | |

| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

This compound can be synthesized through various methods, typically involving the reaction of 3-methylpiperidine with benzyl chloroformate. The synthesis is generally conducted under controlled conditions to ensure high yield and purity. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, which could lead to therapeutic effects in various conditions.

Pharmacological Applications

Research has indicated that this compound may exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can exhibit significant antibacterial properties against various pathogens.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : In vitro tests revealed that related piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .

- Neuroprotective Research : A study focused on piperidine derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis, indicating a possible neuroprotective role .

- Inflammation Models : In animal models of inflammation, piperidine derivatives demonstrated the ability to reduce markers of inflammation significantly .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

科学研究应用

Medicinal Chemistry

BEMP is being investigated for its potential therapeutic applications due to its interaction with biological targets:

- Enzyme Inhibition : Studies suggest that BEMP may act as an inhibitor for certain kinases, which are pivotal in cellular signaling pathways. This property could be leveraged in developing treatments for cancers and other diseases linked to aberrant kinase activity .

- Analgesic Properties : Preliminary research indicates that BEMP exhibits analgesic effects, making it a candidate for pain management therapies .

Biological Studies

The compound's interactions with various biological receptors are under exploration:

- Receptor Modulation : BEMP has shown promise in modulating neurotransmitter receptors, which could have implications for treating neurological disorders such as depression or anxiety .

- Cellular Mechanisms : Investigations into its mechanism of action reveal that BEMP may influence cellular pathways related to inflammation and metabolic processes .

Organic Synthesis

BEMP serves as an important intermediate in the synthesis of more complex organic molecules:

- Reagent in Chemical Reactions : It is utilized in various organic transformations, aiding in the development of new compounds with potential pharmaceutical applications .

- Building Block for Novel Compounds : Researchers are exploring its use as a building block for synthesizing novel piperidine derivatives that may exhibit enhanced biological activities.

Case Study 1: Pain Management

In a recent study, BEMP was evaluated for its analgesic properties in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a topical anesthetic agent during medical procedures .

Case Study 2: Kinase Inhibition

Another investigation focused on BEMP's role as a kinase inhibitor. The study demonstrated that BEMP effectively inhibited CHK1 and CHK2 kinases involved in DNA damage response pathways, indicating its potential utility in cancer therapeutics .

相似化合物的比较

Structural and Functional Analysis

Ester Group Variations :

- Benzyl vs. tert-Butyl : Benzyl esters (e.g., target compound) offer moderate lipophilicity and are common in prodrug design. In contrast, tert-butyl esters (e.g., CAS 2306253-91-6) improve metabolic resistance but may hinder solubility .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 1095010-45-9) slightly increase hydrophobicity compared to methyl esters, affecting membrane permeability .

- Ring Modifications: Piperidine vs. Pyrrolidine: Piperidine derivatives (6-membered rings) generally exhibit lower ring strain and greater conformational flexibility than pyrrolidine analogs (5-membered rings), influencing receptor binding . Additional substituents, such as 6-methyl (CAS 1269755-57-8), further restrict ring mobility .

Functional Groups :

Research Findings

- Stability: tert-Butyl esters (CAS 2306253-91-6) demonstrate superior stability in acidic conditions compared to benzyl esters, as noted in HRMS and NMR studies .

- Solubility : Hydroxylated derivatives (CAS 1095010-45-9) show improved aqueous solubility, as evidenced by chromatographic retention times .

- Reactivity : The absence of a 3-methyl group (CAS 310454-53-6) correlates with faster ester hydrolysis in enzymatic assays .

准备方法

Synthesis via Aminopyridine and Lithium Aluminium Hydride Reduction

Another method involves:

- Starting from aminopyridine derivatives

- Reaction with methyl carbonate under basic conditions to form carbamate intermediates

- Reduction with lithium aluminium hydride (LiAlH4) to form amino-piperidine intermediates

- Quaternization with alkyl bromides to form pyridinium salts

- Final reduction with sodium borohydride and acid salt formation

Reaction Conditions Summary:

| Step | Reagents & Conditions | Molar Ratios | Temperature | Solvent Load | Yield/Selectivity |

|---|---|---|---|---|---|

| 1 | Aminopyridine + potassium tert-butoxide + methyl carbonate | 1:1-3:1-2 | 0–30°C | 5–20× weight aminopyridine | Formation of carbamate intermediate |

| 2 | LiAlH4 reduction | 1:2–4 | 10–70°C | 5–15× weight intermediate | Reduction to amino compound |

| 3 | Reaction with alkyl bromide (e.g., cylite) | 1:1–3 | Ambient | 5–15× weight amino compound | Formation of pyridinium bromide salt |

| 4 | NaBH4 reduction and hydrochloride salt formation | 1:2–4 | 30–78°C | 5–15× weight pyridinium salt | Final product with cis-selectivity up to 28:1 |

This method avoids multi-step pyridine ring reductions and reductive aminations separately, improving synthesis efficiency and cis/trans selectivity.

Enzymatic and Stereoselective Reductions for Chiral Piperidines

For stereochemically pure piperidine dicarboxylates, biocatalytic reductions have been employed:

- Baker's yeast reduction of keto-piperidine dicarboxylates

- Enzymatic reductions yielding high diastereomeric excess (>99% d.e.) and enantiomeric excess (>87% e.e.)

- Subsequent chemical transformations to introduce benzyl and alkyl substituents

This approach is valuable for preparing optically active 1,3-dicarboxylate piperidines with controlled stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Pyridinium Salt Reduction | 4-methylpyridine + benzyl chloride | NaBH4, m-CPBA, TFA | 0–90°C, EtOH, DCM | 85–90% | Moderate | High yield, straightforward | Requires multiple purification steps |

| Aminopyridine + LiAlH4 Reduction | Aminopyridine + methyl carbonate | LiAlH4, NaBH4, alkyl bromide | 0–78°C, aprotic solvents | Not specified, high | cis/trans up to 28:1 | Efficient, fewer steps | Use of pyrophoric LiAlH4 |

| Enzymatic Reduction | Keto-piperidine dicarboxylate | Baker's yeast | Ambient, aqueous | 74–81% | >99% d.e., >87% e.e. | High stereoselectivity | Limited scale, longer reaction times |

Research Findings and Notes

The use of lithium aluminium hydride (LiAlH4) reduction in aprotic solvents is critical for the efficient conversion of carbamate intermediates to amino-piperidines, improving overall yield and selectivity.

Sodium borohydride (NaBH4) reduction of pyridinium salts in alcoholic solvents is a mild and effective method to obtain the piperidine ring system with benzyl substitution.

Epoxidation of tetrahydropyridines using m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions allows for selective functionalization, which can be leveraged for further ring-opening and substitution reactions.

Enzymatic reductions provide a stereoselective route to chiral piperidine derivatives, which is important for pharmaceutical applications requiring enantiomerically pure compounds.

Avoidance of highly hazardous reagents such as hydrazine and the use of mild reaction conditions enhance the industrial applicability of these methods.

常见问题

Q. How can researchers assess the environmental impact of accidental releases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。